molecular formula C10H10N4O4HCl B1170970 Succinimidyl-Hynic CAS No. 167639-20-5

Succinimidyl-Hynic

Cat. No.: B1170970
CAS No.: 167639-20-5
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Preparation Methods

Synthetic Routes and Reaction Conditions

Succinimidyl-Hynic is synthesized through the reaction of succinimidyl 6-hydrazinonicotinate with acetone hydrazone. The reaction typically involves the use of anhydrous solvents and is carried out under controlled temperature and pH conditions to ensure the stability of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the purification of the product through techniques such as diafiltration and chromatography to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Succinimidyl-Hynic primarily undergoes substitution reactions where it reacts with primary amines on biomolecules. This reaction results in the formation of stable hydrazone linkages .

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include primary amines, aniline as a catalyst, and buffers to maintain the pH. The reaction conditions typically involve mild temperatures and neutral to slightly acidic pH .

Major Products Formed

The major products formed from the reactions involving this compound are hydrazone-linked conjugates. These conjugates are stable and can be used in various applications, including bioconjugation and labeling of biomolecules .

Mechanism of Action

The mechanism of action of Succinimidyl-Hynic involves the formation of stable hydrazone linkages through the reaction with primary amines on biomolecules. This reaction is catalyzed by aniline and occurs under mild conditions, preserving the integrity of the biomolecules involved . The resulting hydrazone linkages are stable and can withstand a wide range of pH and temperature conditions .

Comparison with Similar Compounds

Succinimidyl-Hynic is unique in its ability to form stable hydrazone linkages without the need for oxidants, reductants, or metals. This sets it apart from other bioconjugation reagents such as:

This compound’s stability and efficiency in forming hydrazone linkages make it a preferred choice for many bioconjugation applications .

Properties

CAS No.

167639-20-5

Molecular Formula

C10H10N4O4HCl

Molecular Weight

0

Origin of Product

United States

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